molecular formula C13H6Br2N2O6 B4830626 2,4-dibromophenyl 3,5-dinitrobenzoate

2,4-dibromophenyl 3,5-dinitrobenzoate

Cat. No.: B4830626
M. Wt: 446.00 g/mol
InChI Key: WJPLMRIKZJUJNY-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 3,5-dinitrobenzoate is a benzoate ester featuring a 3,5-dinitrobenzoyl group and a 2,4-dibromophenyl substituent. The compound’s properties are influenced by the electron-withdrawing nitro groups at the 3,5-positions and the steric/electronic effects of bromine atoms on the phenyl ring. Such derivatives are pivotal in materials science, coordination chemistry, and organic synthesis due to their ability to engage in diverse non-covalent interactions and stabilize complex architectures .

Properties

IUPAC Name

(2,4-dibromophenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2N2O6/c14-8-1-2-12(11(15)5-8)23-13(18)7-3-9(16(19)20)6-10(4-7)17(21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPLMRIKZJUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,4-dibromophenol. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to form the corresponding acyl chloride, which then reacts with 2,4-dibromophenol to yield the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as reduced reaction times and improved energy efficiency. The use of ionic liquids as solvents can further enhance the green chemistry aspect of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-dibromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,4-dibromophenyl 3,5-dinitrobenzoate is used as a derivatizing agent in analytical chemistry to identify and quantify alcohols through the formation of crystalline derivatives .

Biology and Medicine: The compound’s derivatives have been studied for their potential antifungal and antimicrobial activities. The presence of nitro groups contributes to its biological activity .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the formation of stable complexes with metals, which can be utilized in various applications .

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl 3,5-dinitrobenzoate and its derivatives often involves interactions with cellular membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, thereby exerting its antifungal activity .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

3,5-Dinitrobenzoate vs. 2,4-Dinitrobenzoate Derivatives
  • These interactions distort the metal core geometry in 2,4-Nbz complexes (e.g., Eu⋯Eu distance decreases from 4.469 Å to 4.042 Å) . Quantum chemical calculations reveal that 2,4-Nbz adopts a twisted conformation (ONCC angle: 31.9°), whereas 3,5-Nbz prefers a planar arrangement .
  • Thermal Stability :

    • Eu-Cd complexes with 2,4-Nbz decompose at 267°C (57% weight loss), while 3,5-Nbz analogs remain stable up to 286°C before explosive decomposition. The tighter crystal packing in 2,4-Nbz derivatives, stabilized by solvent interactions, delays thermal degradation .
Brominated vs. Fluorinated Derivatives
  • However, bromine’s larger atomic radius and polarizability may promote stronger halogen bonding, influencing crystal packing .
  • Methyl 3,5-Dinitrobenzoate (CAS 2702-58-1):

    • A key reagent in organic synthesis, this ester introduces the 3,5-dinitrobenzoyl group into target molecules. Its melting point (94–95°C) and role in chiral resolution (via π-acidic nitro groups) highlight its utility in chromatography .

Functional and Application-Based Comparisons

Coordination Chemistry
  • Polymer Formation :

    • 2,4-Nbz derivatives exhibit a strong tendency to form 1D polymeric structures in lanthanide complexes, whereas 3,5-Nbz typically yields discrete dimers. This trend is consistent across Cd and Zn analogs, emphasizing the role of nitro group positioning in supramolecular assembly .

Thermal and Spectroscopic Data Comparison

Property 2,4-Dibromophenyl 3,5-Dinitrobenzoate* Methyl 3,5-Dinitrobenzoate Eu-Cd 2,4-Nbz Complex
Melting Point (°C) Not reported 94–95 N/A (decomposes at 267°C)
Decomposition Temperature Not reported N/A 267°C (57% weight loss)
Key Interactions Halogen bonding (Br), π-π stacking Esterification reactivity N–O⋯π, NO₂⋯NO₂

*Inferred from brominated analogs like 4-bromophenyl benzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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